Bienvenue dans la boutique en ligne BenchChem!

3-Hydroxy Citalopram Oxalate

Pharmaceutical Analysis Regulatory Compliance Reference Standards

This USP-Citalopram Related Compound B is the regulatory-required reference standard for quantifying Impurity B in citalopram/escitalopram drug substances per USP-NF and EP monographs. Generic substitution with non-certified material risks ANDA/DMF rejection. With precisely assigned purity via mass balance or qNMR and SI-traceability, it ensures validatable batch release, stability, and bioanalytical data critical for product approval and patient safety.

Molecular Formula C22H23FN2O6
Molecular Weight 430.432
CAS No. 1332724-03-4
Cat. No. B569825
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Hydroxy Citalopram Oxalate
CAS1332724-03-4
Synonyms1-[3-(Dimethylamino)propyl]-1-(4-fluorophenyl)-1,3-dihydro-3-hydroxy-5-isobenzofurancarbonitrile Oxalate;  USP Citalopram Related Compound A; 
Molecular FormulaC22H23FN2O6
Molecular Weight430.432
Structural Identifiers
SMILESCN(C)CCCC1(C2=C(C=C(C=C2)C#N)C(O1)O)C3=CC=C(C=C3)F.C(=O)(C(=O)O)O
InChIInChI=1S/C20H21FN2O2.C2H2O4/c1-23(2)11-3-10-20(15-5-7-16(21)8-6-15)18-9-4-14(13-22)12-17(18)19(24)25-20;3-1(4)2(5)6/h4-9,12,19,24H,3,10-11H2,1-2H3;(H,3,4)(H,5,6)
InChIKeyBCDRARVFULFXRO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Hydroxy Citalopram Oxalate CAS 1332724-03-4: A Critical Pharmacopoeial Reference Standard for Citalopram and Escitalopram Impurity Profiling


3-Hydroxy Citalopram Oxalate (CAS 1332724-03-4) is a structurally defined, high-purity chemical reference standard formally designated as Citalopram EP Impurity B and USP Citalopram Related Compound B [1]. It serves as the oxalate salt of the 3-hydroxylated derivative of citalopram, a widely prescribed selective serotonin reuptake inhibitor (SSRI) [2]. As a process-related impurity and a potential minor oxidative metabolite, this compound is indispensable for pharmaceutical quality control (QC), analytical method validation, and stability studies for both racemic citalopram hydrobromide and escitalopram oxalate drug substances and formulations [3].

Why 3-Hydroxy Citalopram Oxalate Cannot Be Substituted with Alternative Reference Standards or In-House Materials


The use of a properly qualified and traceable reference standard is mandated by regulatory bodies for the validation of analytical procedures under ICH Q2(R1) guidelines and for compliance with USP and EP monographs for citalopram drug substances and products [1]. Generic substitution with an in-house synthesized material or a non-certified analogue is not a viable scientific or regulatory option. This is because the quantitative accuracy of impurity determination—critical for patient safety and regulatory filing—depends entirely on a reference standard with a precisely assigned purity value, established via a validated mass balance approach or quantitative NMR, which is traceable to the SI unit [2]. Using a non-certified material introduces an unquantified bias, jeopardizing the validity of batch release and stability data, and will result in rejection during an ANDA or DMF review [3]. The specific oxalate salt form (CAS 1332724-03-4) is the designated reference standard in the USP-NF, ensuring its correct chromatographic behavior and solubility profile match the intended analytical system, a property not guaranteed by the free base or other salt forms [4].

Quantitative Differentiation of 3-Hydroxy Citalopram Oxalate: Comparative Analytical and Stability Evidence


Pharmacopoeial Traceability: USP and EP Primary Standard Equivalence

3-Hydroxy Citalopram Oxalate is the globally harmonized reference standard for the impurity designated as 'Citalopram Related Compound B' in the USP and 'Citalopram Impurity B' in the EP [1]. This dual designation ensures that analytical methods developed and validated using this standard are directly applicable to products for both the US and European markets. Its use is explicitly mandated in USP monographs for Citalopram Tablets and Escitalopram Oral Solution [2]. In contrast, other citalopram-related impurities (e.g., Citalopram Related Compound A, CAS 64372-56-1, or Citalopram Related Compound C, CAS 1440961-11-4) are specific to different synthetic pathways or degradation routes and are not interchangeable for quantifying 3-Hydroxy Citalopram .

Pharmaceutical Analysis Regulatory Compliance Reference Standards

Validated Stability-Indicating HPLC Method: Comparative Resolution of Degradation Products

In a validated stability-indicating LC-UV study of citalopram hydrobromide, five degradation products were formed under hydrolytic and photolytic stress conditions. A key finding was the characterization of a new degradation impurity as 3-hydroxycitalopram N-oxide (Product I), a derivative of the target compound [1]. The developed method achieved optimal resolution for all five degradation products, including 3-hydroxycitalopram N-oxide and the parent drug citalopram, on a C8 column using a mobile phase of acetonitrile and ammonium acetate buffer (pH 4.5) at a flow rate of 0.50 mL/min [1]. The method demonstrated high precision (RSD < 3%) and accuracy (recovery 88-97%) across a concentration range of 5-500 µg/mL for citalopram, with an LOD of 1 µg/mL and LOQ of 5 µg/mL [1]. This established methodology provides a direct, quantitative platform for using 3-Hydroxy Citalopram Oxalate as a reference marker to track the formation of its related degradation products and ensure product stability.

Stability Studies HPLC Method Validation Degradation Chemistry

In Silico Toxicity Prediction: 3-Hydroxycitalopram Identified as the Most Potentially Toxic Metabolite

A study utilizing UHPLC-Q-TOF and in silico toxicity assessment identified 3-hydroxycitalopram as a new, previously undescribed metabolite of citalopram [1]. Critically, among all citalopram metabolites evaluated, 3-hydroxycitalopram was predicted to be the most potentially toxic, based on computational models for acute toxicity, genotoxicity, carcinogenicity, and developmental toxicity [1]. This finding elevates the importance of this specific metabolite from a simple process impurity to a compound of significant toxicological interest. While other metabolites like desmethylcitalopram and citalopram N-oxide are well-known and studied, the unique toxicity profile predicted for 3-hydroxycitalopram necessitates its specific monitoring and quantification, for which a certified reference standard is essential [1].

Metabolite Safety In Silico Toxicology Drug Metabolism

Quantitative Structure-Retention Relationship (QSRR) Modeling for Predictive Method Development

A comprehensive study on the RP-HPLC separation of citalopram and its four non-chiral impurities developed a robust Quantitative Structure-Retention Relationship (QSRR) model [1]. Using an artificial neural network (ANN), the model achieved a high predictive accuracy with an r² of 0.978 between observed and predicted retention times, and a root mean square error of prediction (RMSEP) of just 0.105 [1]. This model, built using retention data from impurities including 3-Hydroxy Citalopram (Impurity B), allows for the accurate prediction of retention times for other citalopram-related impurities, degradation products, and metabolites under defined chromatographic conditions (buffer pH 7.0, flow rate 1.0 mL/min, column temperature 25°C) [1]. The validated HPLC method itself was confirmed to be linear, specific, sensitive, precise, accurate, and robust [1].

Chromatography Chemometrics Method Development

Strategic Application Scenarios for 3-Hydroxy Citalopram Oxalate in Pharmaceutical Development and QC


Regulatory Compliant Impurity Profiling for ANDA/DMF Submissions

In the development of a generic citalopram or escitalopram drug product, the Abbreviated New Drug Application (ANDA) must demonstrate that the impurity profile of the generic product is equivalent to or better than that of the Reference Listed Drug (RLD). Using USP/EP-traceable 3-Hydroxy Citalopram Oxalate as the primary reference standard for quantifying Impurity B is essential for generating validatable, regulatory-grade data [1]. This ensures compliance with USP monographs for Citalopram Tablets and Escitalopram Oral Solution, which explicitly require the use of USP Citalopram Related Compound B RS [2]. Failure to use the designated standard will result in a deficiency letter from the FDA or EMA, delaying product approval.

ICH-Compliant Forced Degradation and Stability Studies

To fulfill ICH Q1A(R2) requirements for stability testing, a drug substance must be subjected to forced degradation conditions to identify potential degradation products. As demonstrated by Sharma et al. (2011), 3-Hydroxy Citalopram Oxalate is a marker for a key degradation pathway, with its N-oxide derivative forming under hydrolytic conditions [3]. Employing this standard enables the development and validation of a stability-indicating method that can accurately resolve and quantify this specific degradation product, which is critical for establishing a product's shelf life and storage conditions [3]. The validated LC-UV method provides a ready-to-adapt analytical framework with established LOD/LOQ values, ensuring sensitive and reliable detection.

Supporting Metabolite Identification and Toxicological Risk Assessment

During the drug development lifecycle, understanding the metabolic fate and potential toxicity of drug-related substances is paramount. As a newly identified and potentially most toxic metabolite of citalopram, 3-Hydroxy Citalopram represents a compound of significant interest [4]. A certified reference standard of 3-Hydroxy Citalopram Oxalate is an indispensable tool for developing and validating sensitive LC-MS/MS bioanalytical methods for its quantification in biological matrices from preclinical or clinical studies. This enables researchers to accurately assess the systemic exposure of this specific metabolite and correlate it with any observed toxicological findings, thereby de-risking the drug development program [4].

Expediting Analytical Method Development via QSRR Prediction

For analytical development laboratories, optimizing chromatographic conditions for a complex mixture like citalopram and its impurities can be a time-consuming and resource-intensive process. By leveraging the established QSRR model (r² = 0.978, RMSEP = 0.105), scientists can use 3-Hydroxy Citalopram as a benchmark analyte to predict the retention behavior of other, less readily available impurities or new degradation products under a validated set of HPLC conditions [5]. This in silico approach dramatically reduces the number of physical experiments required for method development, troubleshooting, and transfer, leading to faster project timelines and more efficient use of laboratory resources.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

25 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3-Hydroxy Citalopram Oxalate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.